REACTION_CXSMILES
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[N:1]1[CH:2]=[CH:3][N:4]2[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][C:5]=12.C1C(=O)N([Br:24])C(=O)C1>C1C=CC=CC=1>[Br:24][C:3]1[N:4]2[CH2:9][CH2:8][N:7]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:6][C:5]2=[N:1][CH:2]=1
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Name
|
|
Quantity
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2.23 g
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Type
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reactant
|
Smiles
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N=1C=CN2C1CN(CC2)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
1.78 g
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Type
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reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
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at reflux for one hr
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Duration
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1 h
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Type
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CUSTOM
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Details
|
The solvent is evaporated
|
Type
|
CUSTOM
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Details
|
the residue is purified by column with 5% MeOH in DCM
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C2N1CCN(C2)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |